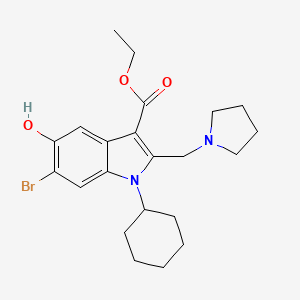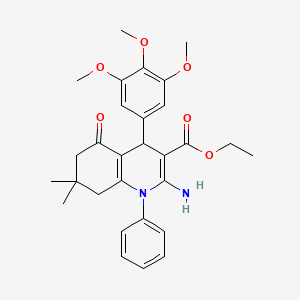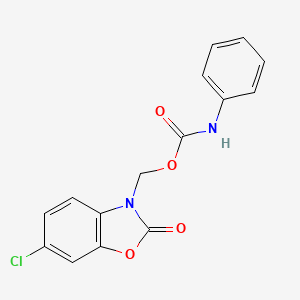
ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ブロモ-1-シクロヘキシル-5-ヒドロキシ-2-(ピロリジン-1-イルメチル)-1H-インドール-3-カルボン酸エチルは、複雑な構造を持つ有機化合物です。詳しく見ていきましょう。
エチルエステル: この化合物は、有機合成で広く用いられるエチルエステル基(C₂H₅O₂)を含んでいます。
インドールコア: インドール環(1H-インドール)は重要な特徴であり、多様な生物活性で知られています。
置換基: 6-ブロモ、5-ヒドロキシ、およびピロリジン-1-イルメチル基は、それぞれ独自の特性をもたらします。
2. 製法
合成経路::エチルエステルの形成:
工業生産:
3. 化学反応解析
反応性: この化合物は、様々な反応を起こす可能性があります。
一般的な試薬と条件:
主な生成物:
4. 科学研究における用途
化学: 創薬や有機合成におけるビルディングブロックとして用いられています。
生物学: 潜在的な生物活性(例えば、抗癌活性、抗菌活性)について調査されています。
医学: 治療用途を持つ可能性があります。
産業: 医薬品や農薬の前駆体として用いられています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(pyrrolidin-1-yl)methyl]-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of an indole derivative, followed by the introduction of the cyclohexyl and pyrrolidine groups through nucleophilic substitution reactions. The final step usually involves esterification to form the ethyl carboxylate group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the removal of the bromine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the de-brominated compound.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
Chemistry: Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(pyrrolidin-1-yl)methyl]-1H-indole-3-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be tested for different chemical properties.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its indole core is known to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic effects. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties, and this compound is no exception.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
標的: この化合物は、特定の受容体や酵素と相互作用する可能性があります。
経路: その正確なメカニズムを解明するには、さらなる研究が必要です。
6. 類似化合物の比較
独自性: 置換基の組み合わせにより、この化合物は独特です。
類似化合物: 関連するインドール誘導体としては、6-ブロモインドールや5-ヒドロキシインドールがあります。
類似化合物との比較
- Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
- Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylthio)methyl-1H-indole-3-carboxylate
Uniqueness: Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(pyrrolidin-1-yl)methyl]-1H-indole-3-carboxylate is unique due to the presence of the cyclohexyl and pyrrolidine groups. These groups can significantly alter the compound’s chemical and biological properties, making it distinct from other similar indole derivatives.
特性
分子式 |
C22H29BrN2O3 |
|---|---|
分子量 |
449.4 g/mol |
IUPAC名 |
ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(pyrrolidin-1-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C22H29BrN2O3/c1-2-28-22(27)21-16-12-20(26)17(23)13-18(16)25(15-8-4-3-5-9-15)19(21)14-24-10-6-7-11-24/h12-13,15,26H,2-11,14H2,1H3 |
InChIキー |
HKHYEHXGYQSAQD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3CCCCC3)CN4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11540930.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11540936.png)
![3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540941.png)

![N-[(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxy-6-methylbenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11540944.png)
![N-phenyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzene-1,4-diamine](/img/structure/B11540963.png)
![N-(4-bromophenyl)-2-{[6-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11540970.png)
![3-(3-bromophenyl)-5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11540979.png)
![2-(4-Bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)formamido]acetate](/img/structure/B11540983.png)

![7-[(2E)-2-benzylidenehydrazinyl]-1-ethyl-6-fluoro-4-oxo-N'-[(E)-phenylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11540991.png)
![4-{[(3-Bromophenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide](/img/structure/B11540994.png)
![3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540996.png)
![2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541000.png)
